Sipatrigine

Description

a glutamate release inhibitor which protects against focal cerebral ischemic damage

Structure

3D Structure

Properties

IUPAC Name |

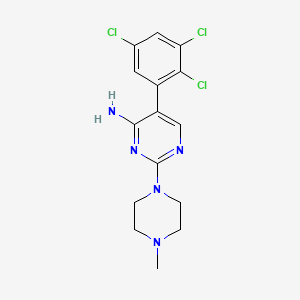

2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCBJADCWMDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156750 | |

| Record name | Sipatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130800-90-7 | |

| Record name | Sipatrigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sipatrigine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sipatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIPATRIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sipatrigine's Mechanism of Action in Neuronal Excitability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of the molecular mechanisms by which sipatrigine (also known as 619C89) modulates neuronal excitability. This compound, a derivative of the anti-epileptic drug lamotrigine, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders characterized by excessive neuronal activity, such as cerebral ischemia and head injury.[1][2] Its primary mechanism revolves around the intricate modulation of voltage-gated ion channels and the subsequent reduction of excitatory neurotransmitter release.[3][4]

Core Mechanism of Action

This compound exerts its neuroprotective effects by primarily targeting the key determinants of neuronal excitability: voltage-gated sodium (NaV) and calcium (CaV) channels. This dual action culminates in a potent inhibition of glutamate release, a critical factor in excitotoxic neuronal damage.[5]

State-Dependent Blockade of Voltage-Gated Sodium Channels (NaV)

The principal mechanism of this compound is the blockade of voltage-dependent sodium channels.[3][4] This action is not uniform across all channel states; this compound exhibits a pronounced use-dependent and voltage-dependent blockade. This means its inhibitory potency is significantly enhanced under conditions of high-frequency neuronal firing and when the neuronal membrane is depolarized, which are characteristic states of pathological hyperexcitability seen in ischemia or seizures.[1][5]

Specifically, this compound has a higher affinity for the inactivated state of NaV channels.[6] During a sustained depolarization or rapid firing, a larger proportion of NaV channels are in the open and inactivated states. By preferentially binding to and stabilizing the inactivated state, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a subsequent stimulus. This leads to a diminished influx of sodium ions, a reduction in the amplitude and frequency of action potentials, and an overall dampening of neuronal excitability.[1][2]

Inhibition of Voltage-Gated Calcium Channels (CaV)

In addition to its effects on NaV channels, this compound is also known to block multiple subtypes of high-voltage-activated calcium channels, including L-, N-, and P/Q-types.[5][7] The influx of calcium through these channels into the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters.

Attenuation of Glutamate Release

The combined blockade of NaV and CaV channels by this compound effectively reduces the presynaptic release of the excitatory neurotransmitter, glutamate.[3][8] The process unfolds as follows:

-

Reduced Depolarization: By blocking NaV channels, this compound limits the depolarization of the presynaptic terminal in response to an incoming action potential.

-

Reduced Calcium Influx: This limited depolarization leads to a decreased activation of voltage-gated calcium channels. Furthermore, direct blockade of CaV channels by this compound further curtails calcium influx.

-

Inhibited Vesicular Fusion: The resulting lower concentration of intracellular calcium at the presynaptic terminal is insufficient to trigger the efficient fusion of glutamate-containing vesicles, leading to a significant reduction in glutamate release into the synaptic cleft.[1]

This reduction in glutamate release is a cornerstone of this compound's neuroprotective effect, as it mitigates the downstream excitotoxic cascade involving the over-activation of NMDA and AMPA receptors on postsynaptic neurons.[8]

Quantitative Data: Potency and Efficacy

The following table summarizes the quantitative data on this compound's inhibitory activity from various electrophysiological studies.

| Parameter | Target/Effect | Preparation | Value | Holding Potential (Vh) | Reference |

| EC50 | Reduction of Action Potential Firing | Rat Striatal Spiny Neurons | 4.5 µM | Not Applicable | [1][2] |

| EC50 | Depression of Excitatory Postsynaptic Potentials (EPSPs) | Rat Corticostriatal Pathway | 2 µM | Not Applicable | [1][2][8] |

| IC50 | Inhibition of Tetrodotoxin-Sensitive Na+ Current | Isolated Rat Striatal Neurons | 7 µM | -65 mV | [1] |

| IC50 | Inhibition of Tetrodotoxin-Sensitive Na+ Current | Isolated Rat Striatal Neurons | 16 µM | -105 mV | [1] |

| IC50 | Inhibition of Neuronal Na+ Channels (Native & Recombinant) | Electrophysiological Studies | 5 - 16 µM | Not Specified | [5][9] |

| IC50 | Inhibition of Neuronal Ca2+ Channels (L, N, P/Q type) | Electrophysiological Studies | 7 - 16 µM | Not Specified | [5][9] |

| IC50 | Inhibition of Cardiac L-type Ca2+ Current (ICa,L) | Guinea-Pig Ventricular Myocytes | 6.0 µM | Not Specified | [7] |

| IC50 | Inhibition of Cardiac Fast Na+ Current (INa) | Guinea-Pig Ventricular Myocytes | 25.5 µM | Not Specified | [7] |

| IC50 | Inhibition of Cardiac K+ Current (IKr) | Guinea-Pig Ventricular Myocytes | 0.85 µM | Not Specified | [7] |

| IC50 | Inhibition of Cardiac K+ Current (IKs) | Guinea-Pig Ventricular Myocytes | 0.92 µM | Not Specified | [7] |

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of Na+ Currents

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in isolated neurons.[10][11][12][13]

-

Cell Preparation: Prepare primary neuronal cultures (e.g., from rat striatum or hippocampus) or use a cell line stably expressing the sodium channel of interest (e.g., HEK293 cells).[14]

-

Solution Preparation:

-

External Solution (ACSF-like): Containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. Cesium and fluoride are used to block K+ and Ca2+ currents, respectively.

-

-

Electrode Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Set the amplifier to voltage-clamp mode. Hold the membrane potential (Vh) at -105 mV to ensure most Na+ channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit Na+ currents.

-

Establish a stable baseline recording of the Na+ currents in the external solution.

-

-

Drug Application: Perfuse the recording chamber with the external solution containing this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM).

-

Data Acquisition and Analysis:

-

Record the peak inward Na+ current at each voltage step before and after drug application.

-

To test for use-dependence, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at 20 Hz) and measure the progressive reduction in current amplitude.[9]

-

To test for voltage-dependence, measure the steady-state inactivation by applying a 500 ms prepulse to various potentials before a test pulse to 0 mV.[1]

-

Plot dose-response curves to calculate the IC50 value.

-

Protocol: In Vivo Model of Focal Cerebral Ischemia

This protocol describes the middle cerebral artery occlusion (MCAO) model in rats, used to assess the neuroprotective efficacy of this compound.[15][16]

-

Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Monitor and maintain body temperature at 37°C throughout the procedure.

-

Surgical Procedure (MCAO):

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a nylon monofilament suture via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

-

Drug Administration: Administer this compound (e.g., 10, 20, or 30 mg/kg) or vehicle intravenously (i.v.) at a specified time point, either prior to or following the onset of MCAO.[1]

-

Reperfusion: After a defined occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion of the ischemic territory.

-

Outcome Assessment:

-

After a survival period (e.g., 72 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections (e.g., 2 mm thick).

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Quantify the infarct volume in the cortex and striatum using image analysis software. Compare the infarct volumes between this compound-treated and vehicle-treated groups to determine neuroprotective efficacy.[15]

-

Visualizations: Pathways and Workflows

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed.

Caption: this compound's preferential binding to the inactivated state of NaV channels.

References

- 1. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]

- 2. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 4. This compound | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neuroprotective agent this compound blocks multiple cardiac ion channels and causes triangulation of the ventricular action potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Patch Clamp Protocol [labome.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium channel blocking activity of AM-36 and this compound (BW619C89): in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Sipatrigine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sipatrigine (BW619C89), a derivative of the antiepileptic drug lamotrigine, is a potent neuroprotective agent extensively studied in preclinical models of cerebral ischemia. Its primary mechanism of action involves the use-dependent blockade of voltage-gated sodium and calcium channels, which in turn inhibits the excessive presynaptic release of glutamate, a key mediator of excitotoxic neuronal death. In various rodent models of focal and global ischemia, this compound consistently demonstrated a significant reduction in infarct volume, particularly in the cortex. Despite this promising preclinical profile, its clinical development for acute stroke was halted due to a high incidence of dose-limiting neuropsychiatric adverse effects in Phase II trials. This guide provides a comprehensive technical overview of this compound's neuroprotective properties, detailing its mechanism of action, summarizing key quantitative data from electrophysiological and preclinical studies, outlining experimental methodologies, and visualizing its functional pathways.

Core Mechanism of Neuroprotection

This compound exerts its neuroprotective effects primarily by modulating ion channel activity at the presynaptic terminal, thereby mitigating the downstream cascade of excitotoxicity triggered by cerebral ischemia. The core mechanisms are:

-

Blockade of Voltage-Gated Sodium Channels (NaV): this compound is a use-dependent blocker of voltage-gated sodium channels. During ischemia, neuronal membranes depolarize, leading to excessive firing of action potentials and sustained channel activation. This compound preferentially binds to and stabilizes the inactivated state of NaV channels, preventing their return to the resting state and thereby reducing the frequency of action potentials.[1][2] This action is crucial in preventing the sustained depolarization that drives further excitotoxicity.

-

Inhibition of Voltage-Gated Calcium Channels (CaV): The compound is also a known inhibitor of multiple types of high-voltage-activated calcium channels, including N-type, L-type, and P/Q-type, as well as low-voltage-activated T-type and R-type channels.[2][3][4][5] The influx of calcium through these channels is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

-

Inhibition of Glutamate Release: By blocking both sodium and calcium channels, this compound effectively reduces the primary triggers for neurotransmitter release.[6] This leads to a significant attenuation of the pathological surge in synaptic glutamate concentrations that occurs during an ischemic event, preventing the over-activation of postsynaptic glutamate receptors (NMDA and AMPA) and subsequent excitotoxic cell death.[7][8]

-

Antagonism of TREK-1 K+ Channels: More recent research has suggested that this compound also acts as a potent antagonist of the two-pore-domain potassium (K2P) channel, TREK-1.[9] Inhibition of these "leak" channels, which contribute to the resting membrane potential, can modulate neuronal excitability and may contribute to its overall neuroprotective and neuropsychiatric profile.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological and preclinical studies investigating this compound.

Table 1: Electrophysiological and Ion Channel Activity of this compound

| Parameter | Effect | Value | Cell/Tissue Type | Reference(s) |

| Neuronal Firing | Reduction in Action Potentials (EC₅₀) | 4.5 µM | Rat Striatal Spiny Neurons | [1][2] |

| Synaptic Transmission | Depression of EPSPs (EC₅₀) | 2 µM | Rat Corticostriatal Slices | [1][2][8] |

| Na⁺ Channel Blockade | Inhibition of Na⁺ Current (EC₅₀) | 7 µM (at Vh -65 mV) | Isolated Rat Striatal Neurons | [1][2] |

| 16 µM (at Vh -105 mV) | [1][2] | |||

| Ca²⁺ Channel Blockade | Inhibition of T-type Channels (IC₅₀) | 14 µM | HEK 293 Cells (recombinant) | [4] |

| Inhibition of R-type Channels (IC₅₀) | 10 µM | HEK 293 Cells (recombinant) | [5] | |

| General Inhibition (IC₅₀ Range) | 5 - 16 µM | Native Neuronal Channels | [2][3] |

Table 2: Preclinical Efficacy of this compound in Rodent Stroke Models

| Animal Model | Treatment Protocol | Key Finding(s) | Reference(s) |

| Rat MCAO (Permanent or Transient) | Doses >20 mg/kg | 50-60% reduction in cortical infarct volume. Striatal protection was inconsistent. | [3][10] |

| Rat MCAO (Endothelin-1 induced) | 10 mg/kg i.p. (30 min post-MCAO) | Significant reduction in cortical, but not striatal, infarct volume. | [11] |

| Rat MCAO (Endothelin-1 induced) | 1 mg/kg i.v. (3 or 5 hours post-MCAO) | Significant reduction in both cortical and striatal infarct volumes. | [11] |

| Rat Optic Nerve Ischemia (White Matter Model) | 100 µM (in vitro) | Provided complete neuroprotection against ischemic damage. | [3] |

Table 3: Summary of Phase II Clinical Trial in Acute Stroke

| Parameter | Details | Reference(s) |

| Study Design | Randomized, placebo-controlled trial in patients within 12 hours of stroke onset. | [7][12] |

| Patient Cohort | 27 patients (21 this compound, 6 Placebo) | [7][12] |

| Dosing Regimen | Total doses of 10, 18, 27, or 36 mg/kg via continuous intravenous infusion over 65 hours. | [7][12] |

| Primary Outcome | No demonstrated improvement in functional outcomes (Barthel Index, Rankin Scale). | [7][12] |

| Key Adverse Events | High incidence of neuropsychiatric effects (hallucinations, confusion, agitation) in 16 of 21 patients receiving this compound vs. none in the placebo group. | [7][12] |

| Trial Conclusion | Study terminated due to dose-limiting CNS toxicity without evidence of efficacy. | [7][12] |

Key Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

-

Objective: To measure the direct effect of this compound on voltage-gated ion currents in isolated neurons.

-

Methodology:

-

Cell Preparation: Striatal neurons are acutely dissociated from rat brain tissue slices.

-

Recording: Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes. The intracellular solution contains ions to isolate specific currents (e.g., Cs⁺ to block K⁺ channels when recording Na⁺ or Ca²⁺ currents), while the extracellular solution mimics physiological conditions.

-

Current Elicitation: Specific voltage protocols are applied to elicit and isolate different currents. For Na⁺ currents, a holding potential (e.g., -105 mV or -65 mV) is used, followed by depolarizing steps.[1][2] For Ca²⁺ currents, Na⁺ channels are blocked with tetrodotoxin (TTX), and currents are elicited by depolarizing steps from a holding potential of around -80 mV.

-

Drug Application: this compound is applied to the bath at various concentrations, and the resulting inhibition of the peak current amplitude is measured to calculate dose-response curves and IC₅₀/EC₅₀ values.[1][2] Use-dependency is tested by applying trains of depolarizing pulses at high frequencies (e.g., 20 Hz).[1]

-

In Vivo Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)

-

Objective: To evaluate the neuroprotective efficacy of this compound in a clinically relevant model of focal cerebral ischemia.

-

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure (Intraluminal Filament Model):

-

The animal is anesthetized. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced up the ICA until it lodges in the anterior cerebral artery, thus blocking the origin of the middle cerebral artery (MCA).

-

For transient MCAO, the filament is withdrawn after a set period (e.g., 60-120 minutes) to allow reperfusion. For permanent MCAO, it is left in place.

-

-

Drug Administration: this compound or a vehicle control is administered at specified time points before, during, or after the MCAO procedure, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[11]

-

Outcome Assessment:

-

Neurological Deficit Scoring: Animals are assessed at various time points post-ischemia using a graded scale to evaluate motor and sensory deficits.

-

Infarct Volume Measurement: After 24-72 hours, the animals are euthanized, and the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The volume of the infarct is then calculated using image analysis software.[11]

-

-

Visualizations: Pathways and Workflows

Diagram 1: this compound's Mechanism in the Ischemic Cascade

Caption: this compound interrupts the excitotoxic cascade by blocking Na⁺ and Ca²⁺ channels.

Diagram 2: Experimental Workflow for Preclinical MCAO Study

Caption: A typical workflow for testing this compound's efficacy in a rat MCAO model.

Diagram 3: Logical Relationship of this compound's Effects

References

- 1. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of recombinant low-voltage-activated Ca(2+) channels by the neuroprotective agent BW619C89 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of this compound, 202W92 and lamotrigine on R-type and T-type Ca2+ channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. karger.com [karger.com]

- 8. ahajournals.org [ahajournals.org]

- 9. This compound could have therapeutic potential for major depression and bipolar depression through antagonism of the two-pore-domain K+ channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sodium channel blocking activity of AM-36 and this compound (BW619C89): in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase II clinical trial of this compound (619C89) by continuous infusion in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Sipatrigine's Role in Blocking Voltage-Gated Sodium Channels: A Technical Guide

This in-depth technical guide provides a comprehensive overview of sipatrigine's mechanism of action as a voltage-gated sodium channel (VGSC) blocker. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for studying this compound's effects, and visualizes its interaction with VGSCs and associated experimental workflows.

Introduction to this compound

This compound (also known as BW619C89) is a neuroprotective agent and a derivative of the antiepileptic drug lamotrigine.[1][2][3] Its primary mechanism of action involves the blockage of voltage-dependent sodium channels.[4][5][6] This action leads to the inhibition of glutamate release, which is a key factor in its neuroprotective activity observed in models of cerebral ischemia.[4][5] this compound has been shown to be effective in reducing cortical infarct volume in animal models of ischemic stroke.[1] While its primary target is VGSCs, it is also thought to block Ca2+ channels.[4][5]

Quantitative Data: this compound's Potency on Voltage-Gated Sodium Channels

The inhibitory effects of this compound on VGSCs have been quantified across various studies, typically reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These values are influenced by experimental conditions such as the holding membrane potential and the firing frequency of the neurons.

| Parameter | Value (µM) | Cell Type/Channel | Experimental Conditions | Reference |

| EC50 | 4.5 | Striatal spiny neurons | Reduction of action potentials in response to a depolarizing current pulse. | [2][3] |

| EC50 | 7 | Isolated striatal neurons | Inhibition of tetrodotoxin-sensitive sodium current at a holding potential of -65 mV. | [2][3] |

| EC50 | 16 | Isolated striatal neurons | Inhibition of tetrodotoxin-sensitive sodium current at a holding potential of -105 mV. | [2][3] |

| EC50 | 2 | Corticostriatal slices | Depression of excitatory postsynaptic potentials (EPSPs). | [3] |

| IC50 | 5 - 16 | Native neuronal sodium and calcium channels, and recombinant type IIA sodium channels | General range across various electrophysiological studies. | [1][2][7] |

| IC50 | ~25 | Cardiac INa | [1] | |

| IC50 | 10 - 50 | Native and recombinant neuronal voltage-gated Na+ channels | [1] |

Mechanism of Action: State-Dependent Blockade

This compound exhibits a state-dependent blockade of VGSCs, meaning its inhibitory potency is dependent on the conformational state of the channel (resting, open, or inactivated). This is a characteristic feature of many clinically useful sodium channel blockers.

Voltage-Dependency

The effectiveness of this compound in blocking sodium currents is influenced by the membrane potential. The drug shows a higher affinity for depolarized channels. For instance, the EC50 for sodium current inhibition in isolated striatal neurons is lower (stronger inhibition) at a holding potential of -65 mV compared to -105 mV (7 µM vs. 16 µM), indicating a preference for channels in a more depolarized state.[2][3]

Use-Dependency (Frequency-Dependency)

This compound's inhibitory action is enhanced with repetitive stimulation (high-frequency firing). This use-dependent block is a key feature, suggesting that this compound preferentially targets channels that are frequently opening and closing, such as those in hyperactive neurons during a seizure or ischemic event.[1] While the inhibitory action is maximal at high frequencies (e.g., 20 Hz), it is also detectable at lower frequencies.[2][3]

The proposed mechanism for this is that the drug binds with higher affinity to the open and/or inactivated states of the sodium channel. During a train of action potentials, the channels cycle through these states more frequently, providing more opportunities for the drug to bind and exert its blocking effect.

Experimental Protocols

The characterization of this compound's effects on voltage-gated sodium channels primarily relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Recordings

This technique allows for the measurement of ionic currents across the entire cell membrane of a single neuron.

Cell Preparation:

-

Acutely isolated neurons (e.g., striatal neurons) or cultured cell lines expressing specific sodium channel subtypes are used.

-

For isolated neurons, brain tissue is enzymatically and mechanically dissociated to obtain individual cells.

Solutions and Reagents:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.

-

This compound: A stock solution is prepared in DMSO and then diluted to the final desired concentrations in the external solution.

Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the membrane.

-

The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a specific holding potential (e.g., -100 mV) using a patch-clamp amplifier.

Voltage Protocols for Characterizing Inhibition

Specific voltage protocols are applied to the clamped cell to elicit sodium currents and investigate the properties of their block by this compound.

A. IC50 Determination:

-

Hold the cell at a potential where most channels are in the resting state (e.g., -100 mV).

-

Apply a depolarizing step (e.g., to -10 mV for 20 ms) to open the sodium channels and elicit a peak inward current.

-

Repeat this step in the presence of increasing concentrations of this compound.

-

The peak current amplitude at each concentration is measured and normalized to the control current (without the drug).

-

A dose-response curve is plotted, and the IC50 is calculated by fitting the data with the Hill equation.

B. Assessing Use-Dependency:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV).

-

Apply a train of short depolarizing pulses (e.g., to -10 mV for 5 ms) at a specific frequency (e.g., 10 Hz or 20 Hz).

-

The peak current of each pulse in the train is measured.

-

In the presence of a use-dependent blocker like this compound, the current amplitude will progressively decrease with each pulse in the train.

-

The degree of block of the last pulse compared to the first pulse indicates the extent of use-dependency.

C. Assessing Voltage-Dependency of Inactivation:

-

Hold the cell at a very negative potential (e.g., -120 mV) to ensure all channels are available.

-

Apply a series of 500 ms prepulses to various voltages (e.g., from -120 mV to -30 mV in 5 mV increments).

-

Immediately following each prepulse, apply a test pulse to a constant voltage (e.g., -10 mV) to measure the fraction of channels that were not inactivated by the prepulse.

-

Plot the normalized peak current during the test pulse as a function of the prepulse potential to generate a steady-state inactivation curve.

-

Repeat this protocol in the presence of this compound. A leftward shift in the inactivation curve indicates that the drug preferentially binds to and stabilizes the inactivated state of the channel.

Neuroprotective Effects and Downstream Consequences

The blockage of voltage-gated sodium channels by this compound has significant downstream effects that contribute to its neuroprotective properties.

During an ischemic event, excessive glutamate release leads to excitotoxicity and neuronal cell death. By blocking the persistent sodium influx into presynaptic terminals, this compound reduces depolarization and consequently decreases the release of glutamate. This action helps to mitigate the excitotoxic cascade.

Conclusion

This compound is a potent, state-dependent blocker of voltage-gated sodium channels. Its preferential binding to open and inactivated channels, leading to a use-dependent and voltage-dependent block, makes it an effective inhibitor of neuronal hyperactivity. This mechanism underlies its ability to reduce glutamate release and exert neuroprotective effects in the context of cerebral ischemia. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel sodium channel blockers in the pursuit of new therapies for neurological disorders.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. fda.gov [fda.gov]

- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Patch Clamp Protocol [labome.com]

- 7. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Neuroprotective Mechanism of Sipatrigine: An In-depth Analysis of Glutamate Release Inhibition

For Immediate Release

This technical guide provides a comprehensive examination of the molecular mechanisms underlying the neuroprotective effects of Sipatrigine (also known as BW619C89), with a specific focus on its potent inhibition of glutamate release. This compound, a substituted pyrimidine derivative of lamotrigine, has demonstrated significant therapeutic potential in preclinical models of cerebral ischemia and traumatic brain injury. Its primary mode of action is attributed to the suppression of excitotoxicity by reducing the presynaptic release of the excitatory neurotransmitter glutamate.

This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuropharmacology, neuroprotection, and synaptic physiology. It aims to provide a detailed understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Attenuation of Presynaptic Excitability

This compound's ability to inhibit glutamate release stems from its action as a use-dependent blocker of voltage-gated sodium channels (VGSCs) and its modulatory effects on voltage-gated calcium channels (VGCCs) in presynaptic nerve terminals.[1][2] By blocking the influx of sodium ions, this compound reduces neuronal excitability and the subsequent depolarization-induced opening of VGCCs, which is a critical step for the vesicular release of glutamate.

Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the key quantitative data on the inhibitory effects of this compound on glutamate release and its primary molecular targets.

Table 1: Inhibition of Veratrine-Evoked Neurotransmitter Release in Rat Cerebral Cortex Slices

| Neurotransmitter | IC50 Value (µM) |

| Glutamate | ~5 |

| Aspartate | ~5 |

| 3H-γ-aminobutyric acid (GABA) | ~51 |

| 3H-acetylcholine | ~21 |

Data sourced from Leach et al., 1993.[2]

Table 2: Inhibition of Voltage-Gated Ion Channels by this compound

| Channel Type | Cell Type | Method | Key Findings | Reference |

| Voltage-Gated Sodium Channels (VGSCs) | Rat Cortical Neurons | Whole-cell patch clamp | Use-dependent block. | Graham et al., 1994[1] |

| High Voltage-Activated (HVA) Ca2+ Channels | Acutely isolated rat cortical pyramidal neurons | Whole-cell patch clamp | Inhibition of >90% of HVA calcium currents. Non-selective for subtypes. IC50 ~8 µM. | Stefani et al., 1998[3][4] |

| Cloned N-type Ca2+ Channels | Not specified | Not specified | Inhibited by this compound. | Stefani et al., 1998[3][4] |

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound-Mediated Inhibition of Glutamate Release

Caption: this compound's mechanism of inhibiting presynaptic glutamate release.

Experimental Workflow: In Vitro Measurement of Glutamate Release

Caption: Workflow for in vitro glutamate release measurement.

Experimental Workflow: Electrophysiological Recording of Ion Channel Activity

Caption: Workflow for electrophysiological analysis of ion channel inhibition.

Detailed Experimental Protocols

In Vitro Measurement of Veratrine-Evoked Glutamate Release

This protocol is based on the methodology described by Leach et al. (1993).[2]

-

Tissue Preparation: Male Fischer 344 rats are decapitated, and the cerebral cortex is rapidly dissected and placed in ice-cold physiological saline. Coronal slices (0.4 mm thick) are prepared using a McIlwain tissue chopper.

-

Pre-incubation: The cortical slices are pre-incubated in Krebs-Ringer medium gassed with 95% O2 / 5% CO2 at 37°C for 30 minutes.

-

Stimulation and Drug Application: Individual slices are transferred to vials containing 1 ml of Krebs-Ringer medium with or without varying concentrations of this compound. After a 10-minute incubation, glutamate release is stimulated by the addition of veratrine (final concentration, e.g., 75 µg/mL).

-

Sample Collection: The incubation is terminated after a defined period (e.g., 5 minutes) by placing the vials on ice. The supernatant is collected for analysis.

-

Glutamate Quantification: The concentration of glutamate and other amino acids in the supernatant is determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde.

-

Data Analysis: The amount of veratrine-evoked release is calculated by subtracting the basal release (in the absence of veratrine) from the stimulated release. The inhibitory effect of this compound is expressed as a percentage of the control (veratrine alone) response, and the IC50 value is calculated from the dose-response curve.

Electrophysiological Recording of High Voltage-Activated (HVA) Calcium Currents

This protocol is based on the methodology described by Stefani et al. (1998).[3][4]

-

Cell Preparation: Pyramidal neurons are acutely isolated from the cerebral cortex of adult Wistar rats. The tissue is enzymatically treated (e.g., with papain) and mechanically dissociated to obtain a suspension of single cells.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains blockers of sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium) to isolate calcium currents. The internal pipette solution contains a cesium-based solution to block potassium currents from the inside.

-

Voltage Protocol: HVA calcium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV to various test potentials.

-

Drug Application: this compound is applied to the bath at various concentrations. The effect of the drug on the amplitude of the HVA calcium currents is measured.

-

Data Analysis: The peak amplitude of the calcium current is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and a dose-response curve is constructed to determine the IC50 value.

Conclusion

This compound effectively inhibits glutamate release through a primary mechanism of use-dependent blockade of voltage-gated sodium channels, which is further potentiated by its inhibitory action on voltage-gated calcium channels. The quantitative data robustly support its potency in the low micromolar range. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of this compound's neuroprotective properties. This in-depth understanding of its mechanism of action is crucial for the continued development of this compound and similar neuroprotective agents for the treatment of ischemic stroke and other neurological disorders characterized by excitotoxicity.

References

- 1. Neuroprotective effects of a use-dependent blocker of voltage-dependent sodium channels, BW619C89, in rat middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. On the inhibition of voltage activated calcium currents in rat cortical neurones by the neuroprotective agent 619C89 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the inhibition of voltage activated calcium currents in rat cortical neurones by the neuroprotective agent 619C89 - PMC [pmc.ncbi.nlm.nih.gov]

Sipatrigine (BW619C89): A Technical Guide to its Chemical Structure, Synthesis, and Neuroprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipatrigine (BW619C89) is a neuroprotective agent that has been investigated for its potential in treating acute stroke. As a derivative of lamotrigine, it exhibits a unique pharmacological profile, primarily acting as a use-dependent blocker of voltage-gated sodium and calcium channels. This activity attenuates the ischemia-induced release of the excitatory neurotransmitter glutamate, a key event in the pathophysiology of neuronal damage following a stroke. This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, a summary of its key pharmacological data, detailed experimental protocols from pivotal studies, and a visual representation of its mechanism of action.

Chemical Structure and Properties

This compound, chemically known as 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine, is a substituted pyrimidine. Its molecular structure is characterized by a central pyrimidin-4-amine core, substituted at the 2-position with a 4-methylpiperazin-1-yl group and at the 5-position with a 2,3,5-trichlorophenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine |

| Synonyms | BW619C89, 619C89 |

| Molecular Formula | C₁₅H₁₆Cl₃N₅ |

| Molecular Weight | 372.68 g/mol |

| CAS Number | 130800-90-7 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (~10 mM) and ethanol (~25 mM)[1][2] |

| SMILES | CN1CCN(CC1)c2nc(N)cc(n2)c3cc(c(cc3Cl)Cl)Cl |

Proposed Synthesis of this compound

Step 1: Dichlorination of 2,4-Dihydroxy-5-(2,3,5-trichlorophenyl)pyrimidine. The synthesis would likely commence with the chlorination of a 5-aryl-2,4-dihydroxypyrimidine derivative. Treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) would convert the hydroxyl groups to chlorides, yielding the key intermediate, 2,4-dichloro-5-(2,3,5-trichlorophenyl)pyrimidine.

Step 2: Regioselective Amination. The next step would involve a regioselective nucleophilic aromatic substitution. The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophiles than the C2 position. Therefore, treatment with ammonia (NH₃) would selectively displace the chlorine at the C4 position to afford 2-chloro-4-amino-5-(2,3,5-trichlorophenyl)pyrimidine.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine. The final step would be the introduction of the 4-methylpiperazine moiety. Reaction of the 2-chloro-4-aminopyrimidine intermediate with 1-methylpiperazine would result in the displacement of the remaining chlorine atom at the C2 position, yielding the final product, this compound.

Pharmacological Data

This compound's neuroprotective effects are attributed to its ability to modulate neuronal excitability. The following tables summarize key in vitro and in vivo pharmacological data.

Table 2: In Vitro Activity of this compound

| Assay | Preparation | Effect | Potency | Reference |

| Glutamate Release | Rat cerebral cortex slices (veratrine-evoked) | Inhibition | IC₅₀ ≈ 5 µM | [3] |

| Aspartate Release | Rat cerebral cortex slices (veratrine-evoked) | Inhibition | IC₅₀ ≈ 5 µM | [3] |

| Neuronal Firing | Rat corticostriatal slices | Reduction | EC₅₀ = 4.5 µM | [3] |

| EPSP Amplitude | Rat corticostriatal slices | Reduction | EC₅₀ = 2 µM | [3] |

| Voltage-gated Na⁺ Channels | Isolated striatal neurons | Inhibition | EC₅₀ = 7 µM (Vh = -65 mV) | [4] |

| Voltage-gated Ca²⁺ Channels | Isolated striatal neurons | Inhibition | - | [5] |

Table 3: Pharmacokinetic Parameters of this compound in Acute Stroke Patients

| Parameter | Value (Mean ± SD or Range) |

| **Terminal Half-life (t₁/₂) ** | 28 hours (95% CI: 23–33 h)[6] |

| Clearance (CL) | 0.66 L/h/kg (95% CI: 0.55–0.76 L/h/kg)[6] |

| Volume of Distribution (Vd) | 19.6 L/kg (95% CI: 17.0–22.3 L/kg)[6] |

| Time to Max. Plasma Conc. (Tₘₐₓ) | Median of 1 hour[6] |

Mechanism of Action: Inhibition of Glutamate Release

The primary mechanism of action of this compound is the inhibition of ischemia-induced glutamate release, which it achieves by blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels on presynaptic neurons.

During a stroke, the lack of oxygen and glucose leads to a disruption of cellular energy metabolism and depolarization of the neuronal membrane. This depolarization causes the opening of voltage-gated Na⁺ channels, leading to a further influx of Na⁺ and sustained depolarization. This, in turn, triggers the opening of voltage-gated Ca²⁺ channels. The resulting influx of Ca²⁺ into the presynaptic terminal is the primary trigger for the excessive release of glutamate into the synaptic cleft. Glutamate then over-activates postsynaptic receptors (such as NMDA and AMPA receptors), leading to an uncontrolled influx of ions, excitotoxicity, and ultimately neuronal cell death. This compound, by blocking both Na⁺ and Ca²⁺ channels, interrupts this cascade, thereby reducing glutamate release and mitigating the downstream neurotoxic effects.[5]

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Glutamate Release Assay

Objective: To determine the effect of this compound on the release of endogenous glutamate and aspartate from rat cerebral cortex slices.

Methodology:

-

Male Sprague-Dawley rats (200-250 g) are sacrificed and the cerebral cortices are rapidly dissected and sliced (350 µm thickness) using a McIlwain tissue chopper.

-

Slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C for 30 minutes.

-

Individual slices are transferred to superfusion chambers and superfused with buffer at a rate of 0.5 mL/min.

-

After a 60-minute washout period, the superfusate is collected in 5-minute fractions.

-

To evoke neurotransmitter release, the slices are exposed to buffer containing veratrine (a Na⁺ channel activator) or a high concentration of potassium (K⁺) for a 5-minute period.

-

This compound or vehicle is included in the superfusion medium starting 20 minutes before the stimulation period.

-

The collected fractions are analyzed for glutamate and aspartate content using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

The amount of neurotransmitter released is calculated as the total amount in the fractions collected during and after stimulation, minus the basal release.

Electrophysiological Recordings in Rat Corticostriatal Slices

Objective: To assess the effect of this compound on neuronal excitability and synaptic transmission.

Methodology:

-

Wistar rats (15-20 days old) are anesthetized and decapitated. The brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal corticostriatal slices (200-300 µm thick) are prepared using a vibratome.

-

Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

For intracellular recordings, slices are transferred to a recording chamber and continuously perfused with aCSF at 35-37°C.

-

Striatal spiny neurons are impaled with glass microelectrodes filled with 2 M KCl.

-

To study neuronal firing, depolarizing current pulses of varying amplitudes and durations are injected through the recording electrode, and the number of action potentials is counted.

-

To study synaptic transmission, excitatory postsynaptic potentials (EPSPs) are evoked by electrical stimulation of the corticostriatal pathway using a bipolar stimulating electrode placed in the white matter.

-

This compound is bath-applied at known concentrations, and its effects on firing frequency and EPSP amplitude are recorded and analyzed.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective efficacy of this compound in a model of focal cerebral ischemia.

Methodology:

-

Male Fischer 344 rats (250-300 g) are anesthetized with isoflurane.

-

A midline cervical incision is made, and the right common carotid artery is exposed.

-

The external carotid artery is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the internal carotid artery and advanced until it blocks the origin of the middle cerebral artery.

-

The suture is left in place for a predetermined period (e.g., 2 hours for transient ischemia) or permanently.

-

This compound or vehicle is administered intravenously at a specific time point relative to the onset of occlusion (e.g., 5 minutes post-occlusion).

-

After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed.

-

The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

-

The infarct volume is quantified using image analysis software, and the values are corrected for brain edema.

Conclusion

This compound (BW619C89) is a potent neuroprotective agent with a well-defined mechanism of action centered on the inhibition of voltage-gated sodium and calcium channels, leading to a reduction in excitotoxic glutamate release. While clinical development has faced challenges, the compound remains a valuable tool for research into the mechanisms of ischemic neuronal injury and the development of novel neuroprotective strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this class of compounds.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. jneurosci.org [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]

- 6. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Early Research and Discovery of Sipatrigine's Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipatrigine (formerly BW619C89), a derivative of the antiepileptic drug lamotrigine, emerged from early research as a potent neuroprotective agent with a primary mechanism of action centered on the modulation of voltage-gated ion channels. This technical guide provides a comprehensive overview of the foundational preclinical research that characterized the pharmacological and neuroprotective properties of this compound. It details the in vitro and in vivo experimental protocols employed to elucidate its mechanism of action, including its effects on voltage-gated sodium and calcium channels, and the subsequent inhibition of excitotoxic glutamate release. Quantitative data from these seminal studies are presented in a structured format to facilitate comparison and analysis. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to provide a clear understanding of the scientific journey that defined the initial profile of this compound as a promising, albeit ultimately complex, neuroprotective candidate.

Chemical and Physical Properties of this compound

This compound is chemically known as 2-(4-Methyl-1-piperazinyl)-5-(2,3,5-trichlorophenyl)-4-pyrimidinamine[1][2]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆Cl₃N₅ | [1][2][3][4][5] |

| Molecular Weight | 372.68 g/mol | [3][4][5] |

| CAS Number | 130800-90-7 | [1][2][3][5] |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | [3][4] |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol. | [2][5] |

| Synonyms | BW619C89, 619C89 | [1][4] |

Pharmacological Profile and Mechanism of Action

Early investigations into this compound's mechanism of action identified it as a potent, use-dependent blocker of voltage-gated sodium channels (NaV)[1][3][4][5]. This primary action is believed to be the cornerstone of its neuroprotective effects. In addition to its effects on sodium channels, research also indicates that this compound blocks voltage-gated calcium channels (CaV), contributing to its overall pharmacological profile[1][3].

The blockade of these ion channels leads to a reduction in neuronal excitability and, crucially, the inhibition of ischemia-induced glutamate release[1][3][4]. By attenuating the excessive release of this excitatory neurotransmitter, this compound helps to prevent the downstream cascade of excitotoxicity, a major contributor to neuronal damage in ischemic conditions such as stroke.

Signaling Pathway of this compound's Neuroprotective Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from early preclinical studies of this compound, providing insights into its potency and efficacy in various experimental paradigms.

| Parameter | Value | Experimental Model | Reference |

| EC₅₀ (Action Potential Reduction) | 4.5 µM | Intracellular current-clamp recordings in rat corticostriatal slices. | [1] |

| EC₅₀ (EPSP Depression) | 2 µM | Stimulation of the corticostriatal pathway in rat brain slices. | [1] |

| IC₅₀ (Sodium Current Inhibition) | 7 µM (at Vₕ = -65 mV) | Whole-cell patch-clamp recordings in isolated striatal neurons. | |

| IC₅₀ (Sodium Current Inhibition) | 16 µM (at Vₕ = -105 mV) | Whole-cell patch-clamp recordings in isolated striatal neurons. | |

| IC₅₀ (Neuronal Na⁺ & Ca²⁺ Channels) | 5 - 16 µM | Electrophysiological studies on native and recombinant ion channels. | |

| IC₅₀ (Veratrine-induced Glutamate Release) | ~5 µM | Rat cerebral cortex slices. | [1] |

| IC₅₀ (Veratrine-induced Aspartate Release) | ~5 µM | Rat cerebral cortex slices. | [1] |

| Neuroprotection (Infarct Volume Reduction) | 50-60% | Rodent models of focal and global ischemia (doses >20 mg/kg). |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments that were instrumental in characterizing the properties of this compound.

Electrophysiological Recordings in Rat Corticostriatal Slices

This in vitro method was used to assess the effects of this compound on neuronal excitability and synaptic transmission.

-

Tissue Preparation:

-

Wistar rats were decapitated, and their brains were rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 125, KCl 2.5, MgSO₄ 1.2, NaH₂PO₄ 1.2, CaCl₂ 2.4, NaHCO₃ 25, and glucose 10.

-

Coronal corticostriatal slices (200-300 µm thick) were prepared using a vibratome.

-

Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Intracellular Current-Clamp Recording:

-

Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

-

Striatal neurons were impaled with glass microelectrodes filled with 2 M KCl or 2 M K-acetate.

-

A bridge amplifier was used to record membrane potential and inject current.

-

The effects of this compound on neuronal firing were assessed by applying depolarizing current pulses and measuring the number of evoked action potentials before and after drug application.

-

Excitatory postsynaptic potentials (EPSPs) were evoked by stimulating the corticostriatal pathway with a bipolar electrode.

-

Whole-Cell Patch-Clamp Recordings in Isolated Striatal Neurons

This technique allowed for a more detailed investigation of this compound's effects on specific ion currents.

-

Cell Preparation:

-

Striata were dissected from Wistar rats and enzymatically dissociated using papain or a similar protease.

-

Isolated neurons were plated on coverslips and allowed to adhere.

-

-

Recording:

-

Coverslips were placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Patch pipettes were fabricated from borosilicate glass and filled with an internal solution typically containing (in mM): K-gluconate 120, KCl 20, MgCl₂ 2, ATP-Mg 2, GTP-Na 0.1, and HEPES 10, adjusted to pH 7.3.

-

Whole-cell recordings were obtained in voltage-clamp mode to isolate and measure sodium and calcium currents.

-

Voltage protocols were applied to activate the channels, and the effects of this compound on the current amplitude and kinetics were quantified.

-

Rat Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model of focal cerebral ischemia was crucial for evaluating the neuroprotective efficacy of this compound.

-

Surgical Procedure:

-

Male Wistar or Sprague-Dawley rats were anesthetized.

-

A midline neck incision was made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed.

-

The ECA was ligated and transected.

-

A nylon monofilament with a silicon-coated tip was introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament was left in place for a defined period (e.g., 2 hours for transient ischemia) and then withdrawn to allow for reperfusion, or left permanently.

-

This compound or vehicle was typically administered intravenously before, during, or after the occlusion.

-

-

Outcome Assessment:

-

After a set survival period (e.g., 24 hours), the animals were euthanized, and their brains were removed.

-

Brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

-

The infarct volume was quantified using image analysis software.

-

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the workflows for the key experimental protocols.

Clinical Development and Challenges

Despite the promising preclinical data, the clinical development of this compound for acute stroke was met with challenges. A Phase II clinical trial revealed that continuous infusion of this compound was associated with neuropsychiatric side effects, including reduced consciousness, agitation, confusion, and hallucinations. While it was possible to administer higher doses with this regimen compared to repeated short infusions, the adverse event profile ultimately halted its development for this indication.

Conclusion

The early research and discovery of this compound's properties provided a valuable framework for understanding the potential of ion channel modulation in neuroprotection. The compound's clear mechanism of action, involving the blockade of voltage-gated sodium and calcium channels and the subsequent inhibition of glutamate release, was robustly demonstrated in a variety of preclinical models. The in-depth electrophysiological and in vivo studies laid a strong scientific foundation, highlighting the importance of targeting excitotoxicity in ischemic brain injury. Although clinical development was ultimately unsuccessful due to an unfavorable side-effect profile, the foundational research on this compound contributed significantly to the broader field of neuroprotective drug discovery and continues to serve as an important case study for scientists and drug development professionals.

References

- 1. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Sipatrigine's Effect on Calcium Channel Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipatrigine (formerly BW619C89) is a neuroprotective agent that has been shown to inhibit glutamate release, a key process in excitotoxicity following ischemic events.[1] Its mechanism of action involves the modulation of voltage-gated ion channels, including both sodium and calcium channels.[1][2] This technical guide provides an in-depth analysis of this compound's effects on various voltage-gated calcium channel (VGCC) subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in further research and drug development.

Data Presentation: this compound's Potency at Voltage-Gated Calcium Channel Subtypes

The following table summarizes the inhibitory potency of this compound across different VGCC subtypes as determined by various in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Calcium Channel Subtype | α1 Subunit | Preparation | IC50 (µM) | Reference |

| High-Voltage Activated (HVA) | ||||

| L-type | - | Native neuronal channels | 5 - 16 | [2][3] |

| Cav1.2 (cardiac) | Guinea-pig ventricular myocytes | 6.0 | [4] | |

| N-type | Cav2.2 | Recombinant human channels | 16.4 | [5] |

| - | Native neuronal channels | 5 - 16 | [2][3] | |

| P/Q-type | Cav2.1 | Native neuronal channels | 5 - 16 | [2][3] |

| R-type | Cav2.3 (α1E) | Recombinant human channels in HEK 293 cells | 10 | [6][7] |

| Low-Voltage Activated (LVA) | ||||

| T-type | Cav3.3 (α1I) | Recombinant human channels in HEK 293 cells | 14 | [8] |

| Cav3.1/3.2/3.3 | Native neuronal channels | 5 - 16 | [2][3] |

Experimental Protocols

The primary experimental technique used to characterize the effect of this compound on calcium channel subtypes is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel currents in isolated cells.

Whole-Cell Patch-Clamp Protocol for Recombinant Calcium Channels in HEK 293 Cells

This protocol is a generalized representation based on the methodologies described in the cited literature for studying this compound's effect on R-type and T-type calcium channels.[6][7][8]

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Cells are transiently or stably transfected with the cDNA encoding the specific alpha-1 subunit of the calcium channel of interest (e.g., α1E for R-type, α1G, α1H, or α1I for T-type) and any necessary auxiliary subunits (e.g., β, α2δ).

2. Electrophysiological Recording:

-

Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The extracellular solution (bath solution) contains a high concentration of a charge carrier like Barium (Ba²⁺) or Calcium (Ca²⁺) to enhance the recorded currents.

-

Glass micropipettes with a tip resistance of 2-5 MΩ are filled with an intracellular solution containing a cesium salt (to block potassium channels) and a calcium chelator (e.g., EGTA).

-

A giga-ohm seal is formed between the micropipette and the cell membrane, followed by rupture of the patch of membrane under the pipette to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -90 mV) to keep the channels in a closed state.

3. Data Acquisition and Analysis:

-

Voltage steps are applied to depolarize the cell membrane and activate the calcium channels, eliciting an inward current.

-

Currents are recorded before and after the application of various concentrations of this compound to the bath solution.

-

The peak current amplitude at each drug concentration is measured and normalized to the control current.

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data with the Hill equation.

Visualizations

Experimental Workflow for Assessing this compound's Effect on Calcium Channels

Caption: Workflow for determining this compound's IC50 on a specific calcium channel subtype.

Signaling Pathway: Inhibition of Voltage-Gated Calcium Channels by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The neuroprotective agent this compound blocks multiple cardiac ion channels and causes triangulation of the ventricular action potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Actions of this compound, 202W92 and lamotrigine on R-type and T-type Ca2+ channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of recombinant low-voltage-activated Ca(2+) channels by the neuroprotective agent BW619C89 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Sipatrigine: A Comprehensive Technical Guide to its Cellular and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipatrigine (BW619C89) is a neuroprotective agent that has demonstrated significant potential in preclinical models of cerebral ischemia and traumatic brain injury. A derivative of the anti-epileptic drug lamotrigine, this compound's mechanism of action is centered on the modulation of key cellular and molecular targets involved in neuronal excitability and excitotoxicity. This technical guide provides an in-depth overview of the cellular and molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and the methodologies used to elucidate them.

Core Molecular Targets: Voltage-Gated Ion Channels

This compound's primary mechanism of action involves the inhibition of voltage-gated sodium (Nav) and calcium (Cav) channels. This broad-spectrum channel modulation contributes to its potent neuroprotective effects by reducing excessive neuronal depolarization and subsequent excitotoxic glutamate release.

Voltage-Gated Sodium Channel Inhibition

This compound is a potent blocker of voltage-dependent sodium channels, a key factor in its ability to inhibit the release of the excitatory neurotransmitter glutamate.[1] This action is use-dependent, meaning its inhibitory effects are more pronounced in rapidly firing neurons, a characteristic of pathological states like ischemia.

Quantitative Data: this compound Inhibition of Voltage-Gated Sodium Channels

| Channel Type/Preparation | Parameter | Value (µM) | Holding Potential (mV) | Notes | Reference |

| Tetrodotoxin-sensitive Na+ current (isolated rat striatal neurons) | EC50 | 7 | -65 | Inhibition is voltage-dependent. | [2] |

| Tetrodotoxin-sensitive Na+ current (isolated rat striatal neurons) | EC50 | 16 | -105 | [2] | |

| Recombinant type IIA sodium channels | IC50 | 5-16 | Not specified | [3] | |

| Native neuronal sodium channels | IC50 | 5-16 | Not specified | [3] | |

| Voltage-gated sodium channels (rat freshly-isolated cortical neurons) | IC50 | 3 | Not specified | For the related compound 202W92. | [4] |

Voltage-Gated Calcium Channel Inhibition

This compound also exhibits inhibitory activity across a range of voltage-gated calcium channels, including L, N, P/Q, R, and T-types. This further contributes to the reduction of neurotransmitter release and intracellular calcium overload, critical events in the ischemic cascade.

Quantitative Data: this compound Inhibition of Voltage-Gated Calcium Channels

| Channel Type | Subtype | Parameter | Value (µM) | Cell Type | Reference |

| High-Voltage-Activated | L-type | IC50 | 5-16 | Native neuronal | [3] |

| High-Voltage-Activated | N-type | IC50 | 5-16 | Native neuronal | [3] |

| High-Voltage-Activated | P/Q-type | IC50 | 5-16 | Native neuronal | [3] |

| High-Voltage-Activated | R-type | IC50 | Not specified | Not specified | |

| Low-Voltage-Activated | T-type | IC50 | 5-16 | Recombinant | [3] |

Cellular Target: Presynaptic Glutamate Release

The combined inhibition of Nav and Cav channels by this compound culminates in a significant reduction of glutamate release from presynaptic terminals.[1] This is a cornerstone of its neuroprotective effect, as excessive glutamate is a primary mediator of neuronal death in ischemic conditions.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of this compound on ion channel function.

Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in isolated neurons or heterologous expression systems.

Methodology:

-

Cell Preparation:

-

Isolated Neurons (e.g., rat striatal or cortical neurons): Tissues are acutely dissociated using enzymatic digestion (e.g., with trypsin or papain) followed by mechanical trituration.

-

Heterologous Expression (e.g., HEK-293 cells): Cells are transiently or stably transfected with cDNAs encoding the specific ion channel subunits of interest (e.g., Cav2.2 for N-type channels).[5][6][7]

-

-

Recording Solutions:

-

Extracellular (Bath) Solution (example for Ca2+ currents): (in mM) 100 NaCl, 4 KCl, 40 NMDG, 5 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, 5 Sorbitol. pH adjusted to 7.4 with HCl.[8]

-

Intracellular (Pipette) Solution (example for Ca2+ currents): (in mM) 108 Cs Methanesulfonate, 4.5 MgCl2, 1 CaCl2, 5 Phosphocreatine Na2, 5 Creatine, 5 Pyruvate, 5 Oxalacetate, 4 Na2ATP, 24 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.[8]

-

-

Electrophysiological Recording:

-

Whole-cell configuration is established using a glass micropipette.

-

Voltage-Clamp Protocol (example for Na+ currents): From a holding potential of -105 mV or -65 mV, depolarizing voltage steps are applied to elicit sodium currents.[2] To study use-dependency, currents are elicited at a high frequency (e.g., 20 Hz).[4]

-

Voltage-Clamp Protocol (example for Ca2+ currents): From a holding potential of -80 mV, depolarizing steps in 10 mV increments (e.g., up to +50 mV for 1000 ms) are applied to generate current-voltage (I-V) relationships.[8]

-

This compound is applied to the bath at varying concentrations to determine its effect on current amplitude and kinetics.

-

Glutamate Release Assay

Objective: To quantify the effect of this compound on depolarization-induced glutamate release from brain tissue.

Methodology:

-

Tissue Preparation: Rat brain slices (e.g., cerebral cortex or substantia nigra, ~350 µm thick) are prepared and pre-incubated in Krebs buffer (in mM: 118 NaCl, 25 NaHCO3, 4.7 KCl, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 10 glucose, aerated with 95% O2/5% CO2).[9]

-

Stimulation of Glutamate Release:

-

High Potassium: Slices are depolarized by switching to a Krebs buffer containing a high concentration of KCl (e.g., 50-75 mM, with a corresponding reduction in NaCl to maintain osmolarity).[9][10]

-

Veratridine: Slices are exposed to veratridine (e.g., 15-25 µM), a sodium channel activator that causes sustained depolarization.[10][11]

-

-

Quantification of Glutamate:

-

The superfusate is collected, and the concentration of glutamate is measured using High-Performance Liquid Chromatography (HPLC) with fluorometric detection.[10]

-

Alternatively, commercially available glutamate assay kits can be used, which are typically based on an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for specific sites on the voltage-gated sodium channel.

Methodology:

-

Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue.

-

Binding Assay:

-

Membranes are incubated with a specific radioligand, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), which binds to site 2 of the sodium channel.[12][13][14]

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits Na+ and Ca2+ channels, reducing depolarization and glutamate release.

Caption: Workflow for assessing this compound's effects on ion channels using patch-clamp.

References

- 1. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 2. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bsys.ch [bsys.ch]

- 9. mdpi.com [mdpi.com]

- 10. Cortical ablation reduces veratridine evoked release of endogenous glutamate from superfused substantia nigra slices - PubMed [pubmed.ncbi.nlm.nih.gov]